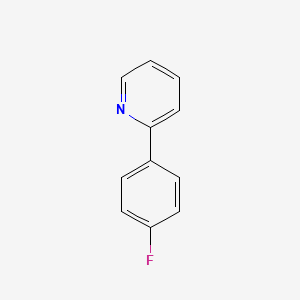

2-(4-Fluorophenyl)pyridine

概要

説明

2-(4-Fluorophenyl)pyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 4-fluorophenyl group at the second position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This method typically uses a palladium catalyst to couple a boronic acid derivative of 4-fluorophenyl with a halogenated pyridine under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

化学反応の分析

Types of Reactions: 2-(4-Fluorophenyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-(4-fluorophenyl)pyridine exhibit significant anticancer properties. For instance, metal complexes formed with this compound have been investigated for their potential to act as anticancer agents. Studies have shown that the coordination of metals such as ruthenium and iridium with this compound enhances the biological activity of these complexes against various cancer cell lines, demonstrating promising cytotoxic effects .

Case Study: Metal Complexes

A study synthesized several metal complexes using this compound as a ligand. These complexes were evaluated for their anticancer properties, showing varying degrees of efficacy depending on the metal center and leaving group used. For example, ruthenium complexes displayed superior activity compared to others, with IC50 values indicating effective inhibition of cancer cell proliferation .

Materials Science

Dye-Sensitized Solar Cells (DSSCs)

In the field of renewable energy, this compound has been utilized as an additive in dye-sensitized solar cells to improve performance metrics such as open-circuit voltage and overall efficiency. The compound's ability to enhance light absorption when incorporated into the electrolyte system has been demonstrated to significantly increase the photocurrent density .

Performance Metrics

The incorporation of this compound into DSSC formulations led to improvements in photovoltaic performance:

- Photocurrent Density (J_SC) : Increased from 14.86 mA·cm² to 15.65 mA·cm².

- Open-Circuit Voltage (V_OC) : Improved from 0.599 V to 0.701 V.

- Overall Efficiency : Enhanced from 5.94% to 7.35% .

Coordination Chemistry

Ligand Properties

As a bidentate ligand, this compound can coordinate with various transition metals, forming stable complexes that are useful in catalysis and material synthesis. The fluorine atom in the para position contributes to the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.

| Metal Complex | Ligand | Yield (%) | Biological Activity (IC50) |

|---|---|---|---|

| Ru(II) Complex | This compound | 87% | <10 µM |

| Ir(III) Complex | This compound | 75% | <15 µM |

作用機序

The mechanism of action of 2-(4-Fluorophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring enhances the compound’s ability to form strong interactions with these targets, leading to increased binding affinity and specificity. This interaction can modulate the activity of the target protein, resulting in various biological effects.

類似化合物との比較

2-Phenylpyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.

4-Fluorophenylpyridine: The fluorine atom is positioned differently, affecting its reactivity and interactions.

2-(4-Chlorophenyl)pyridine: Substitution with chlorine instead of fluorine alters its electronic properties and reactivity.

Uniqueness: 2-(4-Fluorophenyl)pyridine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

生物活性

2-(4-Fluorophenyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets. This unique structure allows it to serve as a scaffold for drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom increases the binding affinity and specificity of the compound towards these targets, leading to modulation of their activity. For instance, it has been shown to act as a positive allosteric modulator (PAM) at the GABA-A receptor, which is significant in the treatment of neurological disorders .

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. A study evaluated various pyridine derivatives for their antiproliferative activity against human cancer cell lines using the MTT assay. The findings revealed that certain derivatives displayed significant cytotoxic effects on colon cancer cells while maintaining low toxicity towards non-tumor cells .

Table 1: Antiproliferative Activity of Pyridine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | HCT-116 (Colon Cancer) | 12.5 | High |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | HCT-116 | 8.3 | Moderate |

| Control (Alpidem) | HCT-116 | 30.0 | Low |

Neurological Effects

The compound has also been investigated for its effects on the central nervous system. In particular, it has been identified as a PAM at the GABA-A receptor, which may offer therapeutic benefits for conditions such as anxiety and epilepsy. The modulation of this receptor subtype can lead to enhanced inhibitory neurotransmission, potentially alleviating symptoms associated with various neurological disorders .

Case Studies

- GABA-A Receptor Modulation : A study focused on a series of compounds derived from this compound demonstrated their ability to selectively modulate the α1/γ2 interface of the GABA-A receptor. This interaction was linked to improved metabolic stability and reduced hepatotoxicity compared to existing drugs like alpidem .

- Anticancer Research : Another investigation into pyridinethione derivatives highlighted that compounds containing the fluorinated phenyl group exhibited significant cytotoxicity against HCT-116 colon cancer cells while showing minimal toxicity to normal fibroblast cells. This suggests a favorable safety profile for potential anticancer agents .

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine substitution enhances lipophilicity | Anticancer, Neurological Modulation |

| 2-Phenylpyridine | No fluorine; altered reactivity | Lower binding affinity |

| 4-Fluorophenylpyridine | Different fluorine positioning affects interactions | Variable activity |

特性

IUPAC Name |

2-(4-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWIDTQQBWGUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207573 | |

| Record name | 2-(4-Fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58861-53-3 | |

| Record name | 2-(4-Fluorophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58861-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of fluorine atoms in F4ppy impact the properties of its iridium(III) complexes?

A1: Fluorine substitution on the F4ppy ligand primarily influences the electronic properties of the resulting iridium(III) complex. [, , , ] This modification typically results in:

- Stabilization of the Highest Occupied Molecular Orbital (HOMO) energy level: This generally leads to a blue-shift in the emission wavelength and can impact the complex's redox potential. [, ]

- Enhanced thermal and electrochemical stability: The strong carbon-fluorine bond contributes to the overall robustness of the complex. []

- Improved photoluminescence quantum yields (PLQYs): In some cases, fluorination can enhance the efficiency of light emission. []

Q2: What are the typical emission colors observed in iridium(III) complexes containing F4ppy ligands?

A2: The emission color of these complexes is influenced by the ancillary ligands and the specific substitution pattern on the F4ppy ligand. The presented research shows examples of:

- Yellow to sky-blue emissions (λem = 464–509 nm) in acetonitrile solution: This was observed when L-alanine was used as the ancillary ligand. []

- Green emissions (λem(max) = 493 and 523 to 525 nm) in solution: This was reported for complexes incorporating F4ppy and sulfone-functionalized cyclometallating ligands, alongside 2,2′-bipyridine as the ancillary ligand. []

Q3: Can the emission color of these complexes be manipulated?

A3: Yes, the emission color can be fine-tuned by:

- Modifying the ancillary ligand: Different ancillary ligands can influence the energy levels within the complex and therefore alter the emitted color. [, , ]

- Introducing additional substituents on the F4ppy ligand: Studies show that the inclusion of methyl groups on the phenanthroline ancillary ligand, alongside F4ppy, can lead to significant shifts in the emission spectrum, even resulting in an unexpected shift from blue photoluminescence to green electroluminescence in a light-emitting electrochemical cell (LEC). [, ]

Q4: What are the potential applications of F4ppy-based iridium(III) complexes?

A4: The unique properties of these complexes make them suitable for various applications, including:

- Organic Light-Emitting Diodes (OLEDs): Their electroluminescent properties and good thermal stability are promising for developing efficient and long-lasting OLED devices. [, , ]

- Bioimaging Probes: Specifically, their luminescent properties and, in some cases, demonstrated DNA-binding affinities, make them potentially useful for visualizing cellular structures and processes. []

Q5: Are there any challenges associated with using F4ppy-based iridium(III) complexes in LEC devices?

A5: Yes, one challenge is the potential for concentration-dependent emission shifts, as observed in studies where high concentrations of the complex in the LEC's active layer led to a shift from blue to green emission. [, ] This highlights the importance of controlling the concentration and film morphology of the complex within the device to achieve desired color purity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。